Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indazole-1-carboxylate is an organic compound that features a tert-butyl ester, a bromomethyl group, and a methoxy group attached to an indazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indazole-1-carboxylate typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The carboxylic acid group on the indazole ring can be esterified with tert-butyl alcohol using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methoxy group can be involved in oxidation reactions to form aldehydes or carboxylic acids, while reduction reactions can convert it to a hydroxyl group.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indazole-1-carboxylate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: Similar in having a tert-butyl ester and a bromomethyl group but lacks the indazole ring.
Tert-butyl 3-(bromomethyl)phenylcarbamate: Similar in having a bromomethyl group and a tert-butyl ester but has a phenyl ring instead of an indazole ring.
Uniqueness
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indazole-1-carboxylate is unique due to the presence of the indazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs targeting specific biological pathways.
Properties
Molecular Formula |
C14H17BrN2O3 |
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Molecular Weight |
341.20 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-12-6-5-9(19-4)7-10(12)11(8-15)16-17/h5-7H,8H2,1-4H3 |
InChI Key |
OJCITAWWKODFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C(=N1)CBr |
Origin of Product |
United States |
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